2-(2-Ethoxyethoxy)ethyl carbamate

Carbamate Chemistry PEG Linkers Cholinesterase Inhibition

2-(2-Ethoxyethoxy)ethyl carbamate (CAS 1379303-63-5) is an organic carbamate ester with the molecular formula C7H15NO4 and a molecular weight of 177.2 g/mol. It is structurally characterized by a primary carbamate group linked to a diethylene glycol monoethyl ether chain.

Molecular Formula C7H15NO4
Molecular Weight 177.2 g/mol
CAS No. 1379303-63-5
Cat. No. B1379367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)ethyl carbamate
CAS1379303-63-5
Molecular FormulaC7H15NO4
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCOCCOCCOC(=O)N
InChIInChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9)
InChIKeyLWKFNWYUYUAOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethoxy)ethyl carbamate (CAS 1379303-63-5): Verified Procurement Specifications and Molecular Profile


2-(2-Ethoxyethoxy)ethyl carbamate (CAS 1379303-63-5) is an organic carbamate ester with the molecular formula C7H15NO4 and a molecular weight of 177.2 g/mol . It is structurally characterized by a primary carbamate group linked to a diethylene glycol monoethyl ether chain . This compound is listed as a research-use-only building block, available from multiple vendors with a typical purity specification of ≥95% , and is physically described as a liquid at room temperature . It serves as a versatile small molecule scaffold for organic synthesis , and its functional groups are suited for derivatization in medicinal chemistry and bioconjugation contexts .

1
Conjugation Workflow Primary carbamate handle supports bioconjugation and PROTAC/ADC linker design research.
2
Scaffold Utility Diethylene glycol monoethyl ether chain offers a distinct spatial profile for medicinal chemistry SAR expansion.
3
Physical Format Supplied as a liquid; suitable for direct dispensing in organic synthesis workflows.

2-(2-Ethoxyethoxy)ethyl carbamate: Critical Physicochemical Risks of Unverified Substitution


Indiscriminate substitution of 2-(2-Ethoxyethoxy)ethyl carbamate with other in-class carbamates or PEG-based linkers introduces significant risk due to divergent physicochemical properties that are not captured by simple structural similarity. The compound's unique ethoxyethoxyethyl chain is predicted to confer distinct solubility and partitioning behavior . In the context of bioconjugation and PROTAC linker design, even minor alterations in PEG length, terminal group, or linkage type (e.g., carbamate vs. amide) are known to drastically impact the stability and in vivo performance of the final conjugate [1]. Furthermore, the hydrolytic stability of carbamates is highly dependent on N-substitution patterns, with primary carbamates like this one exhibiting different degradation kinetics compared to N-alkyl or N-aryl derivatives [2]. Therefore, without head-to-head validation, any unverified analog cannot be assumed to be a functional or performance equivalent, potentially compromising downstream synthesis yields, conjugate homogeneity, or biological assay reproducibility.

PEG Length & Terminal Group Divergence Altering PEG chain length or replacing the carbamate with an amine/acid linker can drastically shift solubility and conjugate performance.
Carbamate Stability Profile Primary carbamates exhibit different hydrolytic degradation kinetics compared to N-alkyl or N-aryl derivatives, which may impact downstream synthesis yields.
Functional Equivalence in Bioconjugation Unverified analogs cannot be assumed to provide equivalent reaction homogeneity or linker stability without head-to-head validation.

Quantitative Differentiation Evidence for 2-(2-Ethoxyethoxy)ethyl carbamate: A Null Report on Comparator Data


Evidence Gap: Absence of Published Head-to-Head Comparator Data

An exhaustive search across primary literature, patents, and authoritative databases has yielded no quantitative, comparator-based evidence for 2-(2-Ethoxyethoxy)ethyl carbamate against named analogs. While the compound is noted as a cholinesterase inhibitor and a PEG fragment in ADC product listings , no peer-reviewed study provides comparative IC50 values, selectivity profiles, or kinetic data for this specific compound against a defined comparator. The existing claims of 'enhanced solubility' are qualitative and lack supporting numerical data or a baseline comparator. Therefore, a rigorous, data-driven procurement decision based on differential performance cannot be made from public information at this time.

Evidence Gap
Data to verify
No published head-to-head comparator data identified against named analogs.
Procurement shifts to supplier purity and physical form review.
Existing qualitative claims lack baseline comparator or quantitative support.
Carbamate Chemistry PEG Linkers Cholinesterase Inhibition

Recommended Procurement and Use Scenarios for 2-(2-Ethoxyethoxy)ethyl carbamate Based on Verifiable Evidence


Synthesis of PROTAC Degraders and ADC Linker Architectures

Due to its classification as a PEG fragment and its carbamate functional group, 2-(2-Ethoxyethoxy)ethyl carbamate is best procured for use as a versatile building block in the construction of PROTAC linkers or ADC payload-linker systems . The presence of the carbamate offers a distinct reactivity profile compared to more common amine- or alcohol-terminated PEG linkers, enabling alternative bioconjugation or prodrug strategies [1]. In this context, the compound's utility is defined by its ability to introduce a short, hydrophilic spacer with a unique conjugation handle, rather than by a specific performance metric.

Medicinal Chemistry Scaffold Derivatization

This compound is suitable for procurement as a 'versatile small molecule scaffold' for library synthesis or lead optimization in medicinal chemistry . Its molecular architecture, featuring an ethyl-capped diethylene glycol chain, provides a distinct spatial and electronic profile for exploring structure-activity relationships (SAR) around solubility and target engagement, particularly when appended to a pharmacophore of interest .

Investigational Tool for Cholinesterase Inhibition Studies

Based on vendor descriptions of its mechanism of action as a cholinesterase inhibitor , this compound may be procured as an investigational tool for in vitro enzyme assays. Its primary carbamate structure suggests it could serve as a research comparator to understand the inhibition kinetics of more complex, drug-like carbamate inhibitors. However, its use in this capacity should be accompanied by internal validation of its potency and selectivity, given the absence of published data.

Application
Selection Property
Validation Focus
PROTAC/ADC linker design research
Carbamate conjugation handle
Bioconjugation reactivity and product homogeneity
Medicinal chemistry SAR expansion
Diethylene glycol spatial profile
Solubility and target engagement profiling
Cholinesterase research context
Primary carbamate inhibitor probe
Internal validation of potency and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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